Tomoxetine

描述

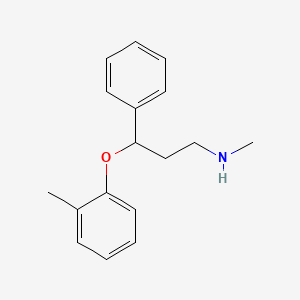

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGCDTVCOLNTBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861048 | |

| Record name | N-Methyl-3-(2-methylphenoxy)-3-phenyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63940-51-2 | |

| Record name | N-Methyl-γ-(2-methylphenoxy)benzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63940-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-(2-methylphenoxy)-3-phenyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Research Perspectives on Tomoxetine

Historical Trajectories of Tomoxetine in Neuropharmacological Inquiry

The journey of this compound, originally known by this name, began in the 1980s when it was developed by Eli Lilly and Company. nih.gov The initial research focus was on its potential as a treatment for major depressive disorder. nih.govnih.gov As a potent inhibitor of norepinephrine (B1679862) reuptake, it showed promise in early clinical trials for depression. nih.gov However, for reasons that are not entirely clear, the development of this compound for this indication was halted in 1990. nih.gov

In a significant shift, the compound was re-evaluated in 1996 for its potential in treating Attention-Deficit/Hyperactivity Disorder (ADHD). nih.govnih.gov This pivot was based on the growing understanding of the role of norepinephrine in the pathophysiology of ADHD. nih.gov To prevent confusion with the cancer medication tamoxifen, the compound was renamed athis compound (B1665822). nih.govmedlink.com This renaming marked a new chapter for the drug, leading to extensive clinical trials in children, adolescents, and adults with ADHD. nih.govpsychiatryonline.org In 2002, under the brand name Strattera, it became the first non-stimulant medication to receive FDA approval for the treatment of ADHD. psychiatryonline.orgwikipedia.orgfrontiersin.org This was a landmark event, offering an alternative to traditional stimulant medications and addressing concerns about their potential for misuse. nih.govpsychiatryonline.org

The development of this compound has been recognized as a model for the development of pediatric treatments. nih.gov Its journey from a potential antidepressant to a key ADHD medication highlights the evolving understanding of neurochemical pathways and their roles in different disorders.

Contemporary Research Paradigms and Significance of this compound

In the present day, this compound, now widely known as athis compound, continues to be a subject of extensive research, serving as a valuable tool to probe the complexities of the brain. Its significance extends beyond its clinical application in ADHD, contributing to a deeper understanding of various neurological processes.

Mechanism of Action and Neurochemical Effects:

The primary mechanism of action of this compound is the selective inhibition of the presynaptic norepinephrine transporter (NET). nih.govdrugs.com This action blocks the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft, particularly in the prefrontal cortex. nih.govnih.govfrontiersin.org Research has shown that this compound has a high affinity for NET and minimal affinity for serotonin (B10506) and dopamine (B1211576) transporters. nih.govresearchgate.net However, by inhibiting NET in the prefrontal cortex, it also indirectly increases dopamine levels in this brain region. nih.govresearchgate.netdrugbank.com This dual effect on norepinephrine and dopamine in the prefrontal cortex is believed to be central to its therapeutic effects in improving attention and executive function. drugbank.comdroracle.ai

Recent research has also suggested that this compound may have other neuropharmacological actions, including blocking N-methyl-d-aspartate (NMDA) receptors and binding to the serotonin transporter (SERT), although these aspects require further investigation. drugbank.com

Use in Preclinical Models:

This compound is widely used in various animal models to investigate the neurobiology of ADHD and other conditions. In neonatal 6-hydroxydopamine (6-OHDA)-lesioned rats, an animal model of ADHD, this compound has been shown to reduce motor hyperactivity. oup.com Studies using spontaneously hypertensive rats (SHR), another genetic model of ADHD, have demonstrated that this compound can improve measures of impulsivity and attention. rrpharmacology.ru

Furthermore, research in mouse models has explored its effects on compulsive-like behaviors and cognitive deficits. nih.govneurofit.com For instance, in a mouse model of prenatal nicotine (B1678760) exposure, which mimics ADHD symptoms, this compound was found to normalize behavioral deficits and re-establish long-term potentiation (LTP) in the hippocampus, suggesting a role in synaptic plasticity. frontiersin.orgresearchgate.net In a valproate-induced model of autism spectrum disorder (ASD) with hyperactivity, this compound, but not methylphenidate, was effective in reversing the hyper-locomotive activity. biomolther.org These preclinical studies are crucial for elucidating the underlying mechanisms of this compound's effects and for identifying its potential in other disorders.

Neuroimaging Studies:

Neuroimaging techniques have provided valuable insights into how this compound affects brain function. Functional magnetic resonance imaging (fMRI) studies have shown that this compound can modulate brain activity in key regions involved in attention and executive control. For instance, it has been shown to increase activation in the right inferior frontal gyrus during tasks requiring inhibitory control. medlink.com In adults with ADHD, this compound treatment has been found to strengthen the anti-correlated relationship between the default mode network (DMN) and task-positive networks, which is linked to improved ADHD symptoms. frontiersin.org

Other neuroimaging studies have demonstrated that this compound can normalize brain activation patterns in individuals with ADHD, making them more similar to those of healthy controls. frontiersin.org For example, it has been shown to upregulate activation in the dorsolateral prefrontal cortex and parietal cortex. medlink.com Magnetic resonance spectroscopy (MRS) studies have revealed that this compound can increase the ratio of N-acetylaspartate to creatine (B1669601) in the left dorsolateral prefrontal cortex. ajronline.org Positron emission tomography (PET) studies have also been employed to investigate changes in regional cerebral blood flow and transporter occupancy following this compound administration. drugbank.comajronline.org These neuroimaging findings are instrumental in understanding the neural circuits through which this compound exerts its cognitive-enhancing effects.

Table 1: Summary of Key Research Findings on this compound

| Research Area | Key Findings | References |

|---|---|---|

| Historical Development | Originally researched as an antidepressant in the 1980s. Repurposed for ADHD in 1996 and approved by the FDA in 2002 as the first non-stimulant ADHD medication. | nih.govnih.govmedlink.compsychiatryonline.orgwikipedia.orgfrontiersin.org |

| Mechanism of Action | Selective norepinephrine reuptake inhibitor (NET inhibitor). Indirectly increases dopamine in the prefrontal cortex. | nih.govdrugs.comnih.govfrontiersin.orgresearchgate.netdrugbank.comdroracle.ai |

| Preclinical Models | Reduces hyperactivity in 6-OHDA lesioned rats. Improves attention and impulsivity in spontaneously hypertensive rats (SHR). Reverses hyperactivity in a valproate-induced autism model. Restores hippocampal long-term potentiation in a prenatal nicotine exposure model. | frontiersin.orgoup.comrrpharmacology.runih.govneurofit.comresearchgate.netbiomolther.org |

| Neuroimaging Studies | Modulates activity in the prefrontal cortex and other brain regions involved in executive function. Normalizes brain activation patterns in individuals with ADHD. Strengthens the anti-correlation between the default mode network and task-positive networks. | medlink.comdrugbank.comfrontiersin.orgajronline.org |

Molecular and Cellular Mechanisms of Tomoxetine Action

Selective Norepinephrine (B1679862) Reuptake Inhibition (SNRI) by Tomoxetine

This compound's principal mechanism of action is the potent and selective inhibition of the presynaptic norepinephrine transporter (NET). nih.govnih.gov The NET is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling. ahajournals.org By blocking this transporter, this compound increases the concentration and prolongs the duration of action of norepinephrine in the synaptic space. nih.govyoungminds.org.uk This enhancement of noradrenergic signaling in brain regions like the prefrontal cortex is believed to be a key factor in its therapeutic efficacy. nih.govconsensus.app

This compound exhibits a high affinity for the human norepinephrine transporter. nih.govbio-techne.com Research has demonstrated that this compound binds selectively to NET, thereby inhibiting the reuptake of norepinephrine. bio-techne.commedchemexpress.comresearchgate.net This action leads to an increase in extracellular norepinephrine levels. For instance, studies in rats have shown that this compound administration leads to a significant, dose-dependent increase in extracellular norepinephrine in the prefrontal cortex. medchemexpress.commedchemexpress.com

The binding affinity of this compound for the norepinephrine transporter is significantly higher than for other monoamine transporters. bio-techne.commedchemexpress.comnih.gov This selectivity is a defining characteristic of its pharmacological profile.

Table 1: Binding Affinities (Ki) of this compound for Monoamine Transporters

| Transporter | Binding Affinity (Ki) in nM |

|---|---|

| Norepinephrine Transporter (NET) | 5 |

| Serotonin (B10506) Transporter (SERT) | 77 |

| Dopamine (B1211576) Transporter (DAT) | 1451 |

Data sourced from multiple studies. bio-techne.commedchemexpress.commedchemexpress.comrndsystems.com

This table illustrates this compound's approximately 15-fold greater selectivity for NET over the serotonin transporter (SERT) and roughly 290-fold greater selectivity over the dopamine transporter (DAT).

This compound is marketed as the (R)-(-) isomer of the racemic mixture. researchgate.netresearchgate.net This specific stereoisomer has been shown to be significantly more potent in inhibiting the norepinephrine transporter compared to its (S)-(+) counterpart. nih.govresearchgate.net The (R)-isomer is approximately nine times more potent as a NET inhibitor than the (S)-isomer, highlighting the critical role of stereochemistry in its interaction with the transporter protein. nih.govresearchgate.net

Mechanisms of Norepinephrine Transporter (NET) Interaction and Inhibition

This compound Interactions with Other Neurotransmitter Systems and Receptors

While this compound's primary action is on the norepinephrine system, research has explored its interactions with other neurotransmitter systems, including serotonin and dopamine, as well as its effects on N-methyl-D-aspartate (NMDA) receptors.

This compound demonstrates a measurable affinity for the serotonin transporter (SERT), although it is considerably lower than its affinity for NET. bio-techne.commedchemexpress.commedscape.org In vitro binding assays have reported Ki values for SERT in the range of 77 nM to 152 nM. bio-techne.commedscape.org

However, the clinical significance of this SERT binding is a subject of ongoing investigation. wikipedia.org Some positron emission tomography (PET) imaging studies in rhesus monkeys have suggested that clinically relevant doses of this compound can lead to significant occupancy of SERT. wikipedia.orgdrugbank.comresearchgate.net One study found that at therapeutic doses, this compound could occupy over 85% of SERT. wikipedia.orgresearchgate.net Conversely, other studies, including microdialysis in rodents and human platelet uptake assays, have not found significant increases in extracellular serotonin or substantial SERT inhibition at clinical doses. wikipedia.orgoup.com A study examining the effects of different medications on serotonin reuptake found that even at its highest dose, this compound only achieved a 40% inhibition of serotonin levels, compared to over 90% for other drugs like venlafaxine (B1195380) and paroxetine (B1678475). oup.com

This compound has a very low affinity for the dopamine transporter (DAT), with Ki values reported to be as high as 1451 nM. bio-techne.commedchemexpress.commedchemexpress.com This indicates that direct inhibition of DAT is not a significant mechanism of action for this compound. nih.govdovepress.com

Despite its low direct affinity for DAT, this compound can indirectly increase dopamine levels, specifically in the prefrontal cortex. nih.govconsensus.appgoodrx.com This effect is thought to be mediated by the inhibition of norepinephrine transporters, which are also responsible for the reuptake of dopamine in this particular brain region where DAT expression is minimal. wikipedia.orgresearchgate.net Studies in rats have demonstrated that this compound increases extracellular dopamine in the prefrontal cortex without altering dopamine levels in other areas like the striatum or nucleus accumbens. wikipedia.orgresearchgate.net This region-specific increase in dopamine is considered to contribute to its therapeutic effects while minimizing the risk of abuse potential associated with stimulants that broadly increase dopamine. goodrx.comresearchgate.net A pilot SPECT imaging study in three adolescents suggested that eight weeks of this compound treatment might lead to a decrease in striatal DAT availability, although this finding was preliminary and did not correlate with clinical improvement in this small sample. nih.govdovepress.com

Recent research has uncovered another facet of this compound's mechanism of action: its interaction with the glutamatergic system, specifically as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govwikipedia.orgdrugbank.com Studies have shown that this compound can block NMDA receptors at clinically relevant concentrations. wikipedia.orgresearchgate.netnih.gov

Exploration of Other Neurotransmitter Receptor and Transporter Interactions

While this compound is primarily recognized for its high affinity and selective inhibition of the norepinephrine transporter (NET), its molecular profile includes interactions with other neurotransmitter systems, albeit with significantly lower affinity. researchgate.netnih.govnih.gov Research indicates that this compound's interaction with dopamine (DA) and serotonin (5-HT) transporters is considerably weaker than its action on NET. drugbank.comcapes.gov.br Studies using clonal cell lines transfected with human transporters have demonstrated dissociation constants (Ki) that highlight this selectivity. For instance, one study reported Ki values of 5 nM for NET, 77 nM for the serotonin transporter (SERT), and 1451 nM for the dopamine transporter (DAT). drugbank.comcapes.gov.br This demonstrates a roughly 15-fold greater selectivity for NET over SERT and over 290-fold selectivity for NET over DAT.

Despite the low affinity for DAT, this compound can indirectly increase dopamine levels, specifically in the prefrontal cortex (PFC). researchgate.netnih.gov This effect is attributed to the relative scarcity of DAT in the PFC, where norepinephrine transporters are abundant and also responsible for clearing dopamine from the synapse. researchgate.netplos.org By inhibiting NET in this region, this compound effectively reduces dopamine reuptake, leading to a localized increase in extracellular dopamine concentrations without significantly affecting dopamine levels in other brain regions like the striatum or nucleus accumbens. drugbank.comcapes.gov.brwikipedia.org

This compound has also been investigated for its effects on various postsynaptic receptors. It has been found to act as an N-methyl-D-aspartate (NMDA) receptor antagonist at clinically relevant concentrations. wikipedia.orgnih.govbiomolther.org This action involves a use-dependent, open-channel block, with a binding site that overlaps with the Mg2+ binding site on the NMDA receptor. wikipedia.org Furthermore, this compound has been shown to interact with the cholinergic system. Studies in rats have demonstrated that this compound can increase extracellular levels of acetylcholine (B1216132) in cortical regions, an effect believed to be mediated by the activation of norepinephrine alpha-1 and/or dopamine D1 receptors. nih.govnih.gov In contrast, evaluation of receptor-binding assays shows that this compound and its metabolites have poor affinity for a range of other receptors, including muscarinic, α1- and α2-adrenergic, β-adrenergic, 5-HT2, and histamine (B1213489) (H₁) receptors. fda.gov

Table 1: Binding Affinity of this compound for Monoamine Transporters

| Transporter | Dissociation Constant (Ki) in nM | Reference |

|---|---|---|

| Norepinephrine Transporter (NET) | 5 | drugbank.comcapes.gov.br |

| Serotonin Transporter (SERT) | 77 | drugbank.comcapes.gov.br |

| Dopamine Transporter (DAT) | 1451 | drugbank.comcapes.gov.br |

Intracellular and Downstream Signaling Pathways Modulated by this compound

This compound's influence extends beyond the direct inhibition of transporters to the modulation of various intracellular and downstream signaling pathways. These pathways are crucial for neuronal plasticity and cellular homeostasis. One significant pathway affected by this compound is the AMP-activated protein kinase (AMPK) signaling cascade. Studies in human neuroblastoma (SH-SY5Y) and glioblastoma (U-87 MG) cell lines have shown that this compound activates AMPK. nih.govresearchgate.net This activation is mediated through the calcium/calmodulin-dependent kinase kinase β (CaMKKβ) and leads to the phosphorylation of downstream targets like acetyl-CoA carboxylase (ACC), subsequently increasing the activity of carnitine palmitoyltransferase 1 (CPT1). nih.govresearchgate.net The AMPK pathway is a key regulator of cellular energy homeostasis and its activation can influence neuronal plasticity. nih.gov

Additionally, research suggests that this compound can stimulate cell-signaling cascades involving extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB). nih.gov The ERK/CREB pathway is critically involved in synaptic plasticity and learning. nih.govresearchgate.net While direct, extensive research on this compound's role in this pathway is ongoing, its ability to increase catecholamines, which are known to activate these cascades, suggests an indirect modulatory effect. nih.gov

Gene Expression and Protein Level Alterations Induced by this compound

The modulation of signaling pathways by this compound ultimately leads to changes in gene expression and protein levels in the brain. Long-term administration of this compound in animal models has been shown to alter the expression of genes and the levels of proteins involved in synaptic function and neurotransmission. dovepress.comnih.gov

A study involving long-term treatment of young rats revealed that this compound can significantly upregulate the mRNA and protein levels of synaptosomal-associated protein of 25 kDa (SNAP-25) in the prefrontal cortex. researchgate.net SNAP-25 is a key protein in the SNARE complex, essential for vesicle docking and neurotransmitter release, and is implicated in synaptic plasticity. dovepress.comnih.gov The same study also found an increased expression of GABA-A receptor subunits. researchgate.net

Conversely, other research has shown that this compound treatment can lead to a decrease in the levels of certain proteins. For instance, in adolescent rats treated for 21 days, protein analysis showed decreased levels of the norepinephrine transporter (NET) in the hippocampus and the NMDA receptor subunit 2B (NR2B) in both the striatum and hippocampus, even though the transcript levels were unaltered immediately after treatment. dovepress.comnih.gov However, two months after treatment cessation, mRNA analysis revealed significantly reduced levels of genes coding for NMDA receptor subunits (including NR1 and NR2A) in the mesencephalon and striatum, with corresponding reductions in protein levels in the striatum and hippocampus. dovepress.comnih.gov These findings suggest that this compound can induce lasting changes in the glutamatergic system by downregulating NMDA receptor expression. dovepress.comnih.govresearchgate.net Furthermore, a clinical study observed that this compound treatment was associated with a significant reduction in cerebrospinal fluid (CSF) levels of Tau and phosphorylated Tau (pTau181). medrxiv.orgnih.gov

Table 2: Summary of this compound-Induced Alterations in Protein and Gene Expression

| Molecule | Effect | Brain Region/Cell Type | Reference |

|---|---|---|---|

| SNAP-25 (mRNA and Protein) | Increased | Prefrontal Cortex (Rat) | researchgate.net |

| GABA-A Receptor Subunits (mRNA and Protein) | Increased | Prefrontal Cortex (Rat) | researchgate.net |

| NET (Protein) | Decreased | Hippocampus (Rat) | dovepress.comnih.gov |

| NMDAR Subunit NR2B (Protein) | Decreased | Striatum, Hippocampus (Rat) | dovepress.comnih.gov |

| NMDAR Subunit NR1 (mRNA and Protein) | Decreased | Striatum (Rat) | nih.gov |

| NMDAR Subunit NR2A (mRNA) | Decreased | Mesencephalon, Striatum (Rat) | nih.govresearchgate.net |

| Total Tau (in CSF) | Decreased | Human | medrxiv.orgnih.gov |

| pTau181 (in CSF) | Decreased | Human | medrxiv.orgnih.gov |

Neurotrophic Factor Regulation Studies (e.g., BDNF) in Response to this compound

Neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF), are vital for neuronal survival, differentiation, and synaptic plasticity. vcu.edufrontiersin.org The effect of this compound on BDNF levels has been a subject of significant research, yielding somewhat varied results depending on the experimental model and context.

Several preclinical studies suggest that this compound can upregulate BDNF expression. In a study on adolescent spontaneously hypertensive rats (an animal model of ADHD), sub-chronic exposure to this compound was found to up-regulate BDNF mRNA levels in the hippocampus and prefrontal cortex. nih.gov This increase in the prefrontal cortex was accompanied by enhanced phosphorylation of downstream signaling molecules like AKT and GSK3β. nih.gov Another study found that this compound treatment enhanced BDNF protein expression following experimental traumatic brain injury in rats. vcu.eduvcu.edu Furthermore, in rats with scopolamine-induced amnesia, this compound administration increased BDNF and nerve growth factor (NGF) levels in hippocampal sub-regions. pbsciences.org A clinical study also reported that this compound treatment was associated with significantly increased BDNF in plasma. medrxiv.orgnih.gov

Preclinical Pharmacological Investigations of Tomoxetine

In Vitro Studies on Tomoxetine

In vitro studies have been crucial in understanding the direct effects of this compound on biological targets, particularly monoamine transporters, and its metabolic transformation.

Synaptosomal Uptake Inhibition Assays for this compound

Synaptosomal uptake inhibition assays are a key in vitro method used to assess the potency of drugs in blocking the reuptake of neurotransmitters into presynaptic terminals. Synaptosomes are sealed nerve endings that retain the machinery for neurotransmitter synthesis, release, metabolism, and uptake. frontiersin.org

Studies utilizing rat brain synaptosomes have demonstrated that this compound is a potent inhibitor of norepinephrine (B1679862) (NE) uptake. For instance, this compound has shown potent inhibitory effects on [³H]-NE uptake in rat hypothalamic synaptosomes with a reported Ki value of 4.47 nM. fda.gov In rat neocortical synaptosomes, athis compound (B1665822) was found to be the most potent compound among tested reuptake inhibitors in inhibiting [³H]-NE uptake, exhibiting subnanomolar potency. nih.gov Compared to other compounds like viloxazine (B1201356) and reboxetine, athis compound demonstrates higher potency in inhibiting NE uptake in rat hypothalamic synaptosomes. dovepress.com

While primarily selective for the norepinephrine transporter (NET), this compound also exhibits activity, albeit lower, at the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter (DAT). In human NET, SERT, and DAT, this compound hydrochloride showed Ki values of 5 nM, 77 nM, and 1451 nM, respectively, for inhibiting radioligand binding. rndsystems.comtocris.com

Radioligand Binding Studies of this compound

Radioligand binding studies are employed to determine the affinity of a compound for specific binding sites, such as neurotransmitter transporters and receptors. These studies often use tritiated ([³H]) or iodinated radioligands that selectively bind to the target of interest.

Using a rat cortical membrane preparation, iodinated derivatives of this compound have been evaluated in radioligand binding assays to develop selective radioactive ligands for presynaptic monoamine uptake sites. Certain iodothis compound derivatives demonstrated high affinity for serotonin (5-HT) uptake sites. For example, one derivative, (R)-(-)-N-methyl-3-(4-iodo-2-methylphenoxy)-3-phenylpropanamine, showed high stereoselectivity for 5-HT uptake sites with a Ki of 0.65 nM for the R isomer compared to 13.9 nM for the S isomer. nih.govacs.org Another derivative, N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine, displayed stereoselectivity for NE uptake sites, with Ki values of 0.24 nM and 9.35 nM for the R and S isomers, respectively. nih.govacs.org These findings suggest the potential of specific iodinated this compound derivatives as radioligands for studying 5-HT and NE uptake sites. nih.govacs.org

Quantitative autoradiography studies in rat brain using [³H]this compound, a potent inhibitor of NE reuptake, revealed binding to two sites: a high-affinity site with a Kd of 0.29 nM and a lower-affinity site with a Kd of 16 nM. nih.gov The pharmacological characteristics of the high-affinity site were consistent with labeling a NE-uptake site. nih.gov The distribution of these high-affinity binding sites correlated with the known distribution of NE-containing neurons, with the highest levels observed in regions like the locus coeruleus, bed nucleus of the stria terminalis, anterior ventral nucleus of the thalamus, and paraventricular nucleus of the hypothalamus. nih.gov Low levels were found in areas with low NE-containing neurons, such as the caudate-putamen, ventral tegmental area, and zona reticulata of the substantia nigra. nih.gov Binding to these sites was inhibited by desipramine, a known NE uptake inhibitor. nih.gov

Data from radioligand binding studies on human monoamine transporters expressed in membranes show the affinity of this compound and its metabolites for NET, SERT, and DAT. fda.gov

| Compound | Target (Human Transporter) | Assay Type | Ki (nM) |

|---|---|---|---|

| Athis compound | NET | Radioligand Binding | 5.36 ± 0.22 |

| Athis compound | SERT | Radioligand Binding | 87.0 ± 9.0 |

| Athis compound | DAT | Radioligand Binding | 1451 ± 30.1 |

| 4-hydroxyathis compound | NET | Radioligand Binding | 35.8 ± 1.05 |

| 4-hydroxyathis compound | SERT | Radioligand Binding | 25.2 |

| N-desmethylathis compound | NET | Radioligand Binding | 780 |

| N-desmethylathis compound | DAT | Radioligand Binding | 976 |

Similar findings were observed in rat hypothalamic synaptosomes, where athis compound and its 4-hydroxy metabolite showed comparable inhibitory effects on the NE transporter. fda.gov

Cellular Models for this compound Effect Assessment

Cellular models, such as transporter-transfected human embryonic kidney (HEK) 293 cells, are utilized to assess the effects of compounds on specific monoamine transporters in a controlled environment. These cells express pure populations of a single human transporter of interest. frontiersin.org

Studies using transporter-transfected HEK cells have been employed to evaluate the uptake inhibition characteristics of this compound. frontiersin.org While transfected cells offer the advantage of studying individual transporters, differences in potency can be observed when comparing data from transfected cells and synaptosomes, highlighting the importance of using appropriate control experiments with reference compounds. frontiersin.org

In Vitro Metabolic Characterization of this compound and Metabolites

In vitro metabolic studies, often using liver microsomes or hepatocytes, are conducted to identify the enzymes involved in a drug's metabolism and the resulting metabolites.

This compound is primarily metabolized in the liver, mainly by the cytochrome P450 (CYP) 2D6 enzyme. wikipedia.orgmims.commedsafe.govt.nztandfonline.com Other enzymes, such as CYP2C19, CYP1A2, CYP2B6, and CYP3A4, may also play a role in its metabolism to a lesser extent or contribute to the formation of specific metabolites. mims.comtandfonline.comsci-hub.se

The primary oxidative metabolite of athis compound is 4-hydroxyathis compound, which is subsequently conjugated to form 4-hydroxyathis compound-O-glucuronide. mims.comresearchgate.netpharmgkb.orgcaymanchem.com This glucuronide conjugate is the major metabolite excreted, primarily in the urine. nih.govmims.comresearchgate.net In cryopreserved human hepatocytes, 4-hydroxyathis compound-O-glucuronide was the major metabolite, accounting for approximately 98.4% of the initial this compound amount recovered after 48 hours. tandfonline.com

Another metabolic pathway involves N-demethylation, leading to the formation of N-desmethylathis compound. mims.comtandfonline.comresearchgate.netnih.gov This metabolite is formed to a lesser extent compared to 4-hydroxyathis compound. tandfonline.com In human hepatocytes, the N-desmethylation pathway accounted for approximately 1.5% of the administered this compound. tandfonline.com

Other metabolites identified in in vitro studies include 2-OH-methyl-ATX and N-desmethyl-OH-ATX. tandfonline.com Studies using rat liver microsomes have also identified a hydroxylated metabolite and an O-dealkylation metabolite, as well as glutathione (B108866) (GSH) and N-acetylcysteine (NAC) conjugates, suggesting potential metabolic activation pathways mediated by CYP2D6. nih.gov

| Metabolite | Formation Pathway | Primary Enzyme(s) Involved | Relative Abundance (in vitro) |

|---|---|---|---|

| 4-hydroxyathis compound | Aromatic ring hydroxylation | CYP2D6 | Major oxidative metabolite |

| 4-hydroxyathis compound-O-glucuronide | Glucuronidation of 4-hydroxyathis compound | UGTs (implied) | Major excreted metabolite |

| N-desmethylathis compound | N-demethylation | CYP2C19, others (less defined) | Minor metabolite |

| 2-OH-methyl-ATX | Hydroxylation | Not specified | Detected |

| N-desmethyl-OH-ATX | Hydroxylation | Not specified | Detected |

| GSH Conjugates | Metabolic activation | CYP2D6 | Detected (in rat liver microsomes) |

| NAC Conjugates | Metabolic activation | CYP2D6 | Detected (in rat liver microsomes) |

The metabolism of this compound can be affected by genetic variations in CYP2D6, leading to differences in plasma concentrations and metabolite profiles between extensive and poor metabolizers. mims.comresearchgate.net

In Vivo Animal Model Research with this compound

In vivo animal studies are conducted to investigate the pharmacological effects of this compound in living organisms, including its impact on neurochemistry and behavior. These studies often utilize techniques like microdialysis to measure neurotransmitter levels in specific brain regions.

Neurochemical Profiling in Animal Brain Regions (e.g., Microdialysis)

In vivo brain microdialysis is a technique used to measure the levels of neurotransmitters and other substances in the extracellular fluid of discrete brain regions in awake and freely moving animals. conductscience.comnih.gov This technique involves implanting a small catheter with a semipermeable membrane into the brain parenchyma, allowing for the collection of dialysate fluid for analysis. conductscience.commhmedical.com

Microdialysis studies in rats have shown that this compound increases extracellular levels of norepinephrine (NE) and dopamine (DA) in the prefrontal cortex. fda.govrndsystems.com This effect is considered a potential mechanism for its efficacy, as the prefrontal cortex is involved in executive functions. nih.govfda.gov The increase in DA in the prefrontal cortex is thought to be a result of the blockade of the NE transporter, as NE neurons in this region are responsible for a substantial accumulation of DA. fda.gov

While this compound increases both NE and DA in the prefrontal cortex, it does not significantly increase DA levels in the nucleus accumbens or striatum. nih.gov This differential effect is considered beneficial, as DA activation in the subcortical nucleus accumbens and striatum is associated with stimulant-associated side effects and abuse potential. nih.gov

Studies have also investigated the brain penetration and pharmacokinetics of athis compound in rats using microdialysis. nih.gov These studies determined that this compound brain penetration is high, and its movement across the blood-brain barrier (BBB) and blood-cerebrospinal fluid barrier (BCB) occurs predominantly through passive mechanisms. nih.gov Rapid equilibration of extracellular fluid (ECF) and cerebrospinal fluid (CSF) with plasma was observed. nih.gov The ratio of whole brain concentration to ECF concentration (CB/CECF) was found to be high (170), as was the ratio of brain cell concentration to ECF concentration (CBC/CECF) (219), indicating that this compound primarily partitions into brain cells. nih.gov

| Brain Region | Neurotransmitter | Effect of this compound (in vivo microdialysis in rats) |

|---|---|---|

| Prefrontal Cortex | Norepinephrine | Increased extracellular levels |

| Prefrontal Cortex | Dopamine | Increased extracellular levels |

| Nucleus Accumbens | Dopamine | No significant increase |

| Striatum | Dopamine | No significant increase |

These neurochemical findings from microdialysis studies provide insight into the in vivo effects of this compound on monoaminergic systems in the brain, supporting its proposed mechanism of action as a selective norepinephrine reuptake inhibitor with secondary effects on dopamine in specific brain regions.

Electrophysiological Studies of this compound Effects in Animal Models

Electrophysiological studies in animal models have explored the impact of this compound on brain activity, particularly in regions associated with cognitive and behavioral function. Research in dopamine transporter knockout (DAT-KO) rats, a model proposed for ADHD, has shown that this compound can induce significant changes in power spectra and coherence of electrophysiological activity in these animals and wild-type rats mdpi.comnih.gov. While the precise mechanisms are still being elucidated, these changes suggest an influence on neural circuit function researchgate.net. Studies have also investigated the effects of this compound on long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in models like the stroke-prone spontaneously hypertensive rat (SHRSP/Ezo), another proposed ADHD model nih.gov. This compound administration ameliorated the failure of LTP formation observed in the medial prefrontal cortex (mPFC) of SHRSP/Ezo rats nih.gov. This effect was associated with an increase in extracellular levels of both norepinephrine (NA) and dopamine (DA) in the mPFC nih.gov.

Behavioral Phenotype Analysis in Animal Models

Behavioral studies in various animal models have provided insights into how this compound affects core behavioral domains relevant to neuropsychiatric disorders, including locomotor activity, hyperactivity, impulsivity, and attention biomolther.orgoup.comresearchgate.netresearchgate.netwikipedia.orgnih.gov.

Locomotor Activity and Hyperactivity Research

The effects of this compound on locomotor activity and hyperactivity vary depending on the animal model used. In the spontaneously hypertensive rat (SHR), a widely used model for ADHD, studies investigating orally administered this compound at doses thought to be selective (0.15 mg/kg) and non-selective (0.3 mg/kg) for noradrenaline found no effect on locomotor activity nih.gov. Similarly, no evidence of sensitization or cross-sensitization to amphetamine was observed nih.gov. However, in neonatal 6-hydroxydopamine (6-OHDA)-lesioned rats, a model exhibiting robust hyperactivity, this compound significantly reduced motor hyperactivity researchgate.net. This reduction was sustained throughout the testing period, bringing the locomotor activity of treated 6-OHDA-lesioned rats to levels indistinguishable from sham-lesioned controls researchgate.net. In neurokinin-1 receptor knockout (NK1R -/-) mice, which display hyperactivity, this compound reduced this behavior at a dose (3 mg/kg) that did not affect the locomotor activity of wild-type mice researchgate.net. Conversely, a study in DAT-KO rats did not find a significant effect of this compound on hyperactivity at the dose tested (3 mg/kg), suggesting potential model-specific differences or dose dependency mdpi.comresearchgate.net.

Here is a summary of this compound's effects on locomotor activity in different animal models:

| Animal Model | This compound Dose (mg/kg) | Effect on Locomotor Activity/Hyperactivity | Source |

| Spontaneously Hypertensive Rat (SHR) | 0.15, 0.3 (oral) | No effect | nih.gov |

| Neonatal 6-OHDA-lesioned Rat | 1 (intraperitoneal) | Significantly reduced hyperactivity | researchgate.net |

| NK1R -/- Mice | 3 (intraperitoneal) | Reduced hyperactivity | researchgate.net |

| DAT-KO Rat | 3 (unspecified route) | No significant effect | mdpi.comresearchgate.net |

Impulsivity and Attention-Related Behavioral Studies

This compound's impact on impulsivity and attention has also been examined in animal models. In SHR rats, the same study that found no effect on locomotor activity also reported no differences in impulsivity as measured by a T-maze delay discounting paradigm at the doses tested (0.15 and 0.3 mg/kg) nih.gov. The authors suggested that stress specific to SHRs might have confounded the impulsivity results nih.gov. In contrast, this compound has been repeatedly reported to decrease impulsivity in rats in other studies mdpi.comresearchgate.net. In NK1R -/- mice, this compound (10 mg/kg) reduced impulsivity in the 5-Choice Serial Reaction-Time Task (5-CSRTT), but it did not affect attention in either NK1R -/- or wild-type mice researchgate.net. Studies in DAT-KO rats showed that this compound significantly improved prepulse inhibition (PPI), a measure related to sensorimotor gating and attention, and decreased repetitive behaviors, although it did not affect the number of errors in a maze task mdpi.comnih.gov.

Metabolic Fate of this compound in Animal Models

Investigations into the metabolic fate of this compound in animal models have revealed key biotransformation pathways and species differences nih.govnih.govfrontiersin.org. Studies in mouse and rat liver microsomes (MLM and RLM) and in mice have identified numerous this compound metabolites and adducts, including novel ones nih.gov. Primary metabolic pathways involve aromatic ring hydroxylation, benzylic oxidation (observed in rats), and N-demethylation. The major oxidative metabolite is 4-hydroxyathis compound, which subsequently undergoes conjugation to form O-glucuronide and O-sulfate metabolites (sulfate conjugation observed in dogs).

Enzyme studies using chemical inhibitors and recombinant CYP enzymes have demonstrated that CYP2C8 and CYP2B6 primarily contribute to the formation of aldehydes, while CYP2D6 is the dominant enzyme for the formation of cyclization and detoluene-athis compound metabolites nih.gov. CYP3A4 is identified as the major enzyme responsible for hydroxylamine (B1172632) formation. Species differences in the extent of first-pass metabolism have been noted between rats and dogs, with rats showing more extensive first-pass metabolism. In mice, M21 is the most abundant circulating metabolite in serum, while M2, M21, and ATX-acid (M10) are major metabolites in the liver.

Animal Models for Neuropsychiatric Research with this compound (e.g., SHR rats, Dopamine Transporter Knock-out rats)

Several animal models are utilized in neuropsychiatric research involving this compound, particularly those aimed at understanding and treating ADHD biomolther.orgresearchgate.netwikipedia.orgnih.gov. The spontaneously hypertensive rat (SHR) is one of the most extensively studied genetic models of ADHD, exhibiting hyperactivity, impulsivity, and inattention compared to their control strain, Wistar-Kyoto (WKY) rats. SHR rats are considered to have considerable face, construct, and pharmacological validity as an ADHD model.

Dopamine transporter knockout (DAT-KO) rats are another model proposed for ADHD research mdpi.comnih.govresearchgate.net. The absence of the dopamine transporter in these rats leads to significantly elevated extracellular dopamine levels, resulting in a prominent behavioral phenotype including hyperactivity, stereotypy, and deficits in motivation and learning mdpi.comnih.gov. DAT-KO rats are considered a valuable tool for studying mechanisms related to persistent hyperdopaminergia mdpi.com. Other models include NK1R -/- mice, which display behavioral abnormalities resembling ADHD symptoms researchgate.net. Neonatal 6-OHDA-lesioned rats, characterized by forebrain dopamine depletion and hyperactivity, are also used to study the effects of compounds like this compound on motor activity researchgate.net.

| Animal Model | Relevance to Neuropsychiatric Research (e.g., ADHD) | Key Characteristics Relevant to this compound Studies | Source |

| Spontaneously Hypertensive Rat (SHR) | Widely used genetic model of ADHD | Exhibits hyperactivity, impulsivity, inattention; neurophysiological differences | |

| Dopamine Transporter Knockout (DAT-KO) Rat | Proposed model for ADHD, persistent hyperdopaminergia | Exhibits hyperactivity, stereotypy, motivational/learning deficits, altered DA signaling | mdpi.comnih.govresearchgate.net |

| Neurokinin-1 Receptor Knockout (NK1R -/-) Mice | Displays behavioral abnormalities resembling ADHD | Exhibits hyperactivity and impulsivity | researchgate.net |

| Neonatal 6-OHDA-lesioned Rat | Model for studying hyperactivity related to DA depletion | Exhibits robust motor hyperactivity | researchgate.net |

Structural Basis and Computational Research of Tomoxetine

Structure-Activity Relationship (SAR) Studies of Tomoxetine Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. For this compound, these studies have been crucial in identifying the key structural features responsible for its potent and selective inhibition of the norepinephrine (B1679862) transporter (NET).

The activity of this compound is defined by specific structural elements, known as pharmacophores, that are essential for its binding to the norepinephrine transporter (NET). The (R)-enantiomer of this compound is the more active form. researchgate.net Its structure differs from the related compound nisoxetine (B1678948) by having a methyl group at the 2-position of the phenoxy ring instead of a methoxy (B1213986) group. nih.gov

Key structural features and findings from SAR studies include:

The Phenoxy Ring: The presence of a substituent at the ortho-position of the phenoxy ring is critical. Substituting the ortho-methoxy group of nisoxetine with an ortho-methyl group enhances selectivity towards NET, leading to the development of (R)-tomoxetine. researchgate.net

The Propylamine Chain: The three-carbon chain connecting the phenoxy ring to the amine group is an important spacer. Recent studies have explored constraining this aminopropyl chain within an aliphatic 5- or 6-membered ring system. These derivatives were found to retain NET potency while exhibiting an improved selectivity profile compared to this compound. researchgate.net

The Amine Group: A polar amine group is a key pharmacophoric characteristic for interaction with the NET. nih.gov This group is protonated at physiological pH and forms a crucial ionic bond with a key aspartate residue (Asp75) in the transporter's binding site. nih.govresearchgate.net

Stereochemistry: The stereochemistry of this compound is a major determinant of its activity. The (R)-enantiomer possesses significantly higher inhibitory activity at the NET compared to the (S)-enantiomer. researchgate.net

Cryo-electron microscopy (cryo-EM) structures have confirmed that athis compound (B1665822) occupies the central substrate-binding site (S1) of the human NET, obstructing the normal transport of norepinephrine. nih.gov This direct binding validates the importance of the pharmacophores identified through SAR studies.

| Compound/Analog | Key Structural Modification | Impact on Activity/Selectivity | Reference |

| (R)-Tomoxetine | ortho-methyl group on phenoxy ring | Potent and selective NET inhibitor | researchgate.netnih.gov |

| (R)-Nisoxetine | ortho-methoxy group on phenoxy ring | Potent but less selective NET inhibitor than this compound | nih.gov |

| Ring-Constrained Analogues | Aminopropyl chain constrained in a 5- or 6-membered ring | Retain NET potency with improved selectivity | researchgate.net |

Quantitative structure-activity relationship (QSAR) is a computational methodology that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.syijpsr.com This approach quantifies physicochemical properties (such as hydrophobicity, electronic effects, and steric parameters) as numerical descriptors and correlates them with biological activity using mathematical models, often through multiple linear regression (MLR) or machine learning methods. spu.edu.syresearchgate.net The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding drug design and prioritizing synthetic efforts. spu.edu.sy

In the context of this compound and related NET inhibitors, QSAR studies have been employed to refine inhibitor design. For example, research building upon a lead compound to design novel NET inhibitors used QSAR models to inform their strategy. longdom.org The models suggested that introducing electron-donating substituents would likely increase the compound's reactivity and binding affinity, a hypothesis that was then tested via synthesis and docking simulations. longdom.org The results of these simulations for the newly designed inhibitors were compared against the known activity of athis compound. longdom.org

QSAR models can also be developed to predict pharmacokinetic properties. Models have been successfully built to predict fundamental human pharmacokinetic parameters like systemic clearance (CL) and volume of distribution (Vd) using only the two-dimensional structure of a compound as input. nih.gov Such models, developed using techniques like support vector regression (SVR) and MLR with descriptors derived from molecular structure, help in the early stages of drug discovery to forecast a compound's behavior in the body. nih.gov

Key Pharmacophores and Structural Determinants for this compound Activity

Computational Modeling and Molecular Dynamics Simulations of this compound

Computational modeling techniques, including molecular docking and molecular dynamics (MD) simulations, provide a dynamic, four-dimensional view of how this compound interacts with its biological targets. These methods are crucial for elucidating binding mechanisms and predicting the stability of the drug-receptor complex.

Ligand docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or transporter protein. nih.govmdpi.com This method is used to understand the specific interactions, such as hydrogen bonds and ionic interactions, that stabilize the complex.

Molecular docking studies of this compound with a homology model of the human norepinephrine transporter (hNET) have provided detailed insights into its binding mode. researchgate.net These studies show that this compound fits within the central binding pocket of the transporter. researchgate.net Key interactions identified include:

A salt bridge (ionic interaction) between the protonated amine of this compound and the side chain of the highly conserved Aspartate 75 (Asp75) residue in transmembrane domain 1 (TM1) of hNET. researchgate.net

Hydrophobic interactions between the aromatic rings of this compound and hydrophobic residues within the binding pocket, such as Phe72, Val148, Tyr152, and Phe317. researchgate.net

Recent cryo-EM structures of hNET in complex with athis compound have provided high-resolution experimental validation of these predicted binding modes, confirming that athis compound binds in the central S1 site and obstructs substrate transport. nih.gov Furthermore, docking simulations have been used to compare newly designed potential NET inhibitors to athis compound, using binding affinity as a key metric for potential efficacy. longdom.org In one such study, novel inhibitors were designed that showed improved predicted binding affinities (ranging from -7.2 to -7.6 kcal/mol) compared to athis compound (-6.5 kcal/mol). longdom.org

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt due to rotation around its single bonds. libretexts.org This analysis is critical because a drug molecule must adopt a specific conformation to bind effectively to its target. The energy required for the molecule to adopt this "bioactive conformation" is known as strain energy. nih.gov

Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, are used to explore the conformational landscape of this compound and the stability of its complex with NET. mdpi.comnih.gov By combining MD simulations with methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), researchers can calculate the binding free energy (ΔG) of the ligand-protein complex. researchgate.net A more negative binding energy indicates a more stable and favorable interaction.

For the this compound-hNET complex, the predicted binding free energy (ΔG MM/GBSA) has been calculated to be approximately -41.42 kcal/mol. researchgate.net This strong predicted binding energy is consistent with this compound's high affinity for the transporter. The analysis also allows for the decomposition of this energy to identify which amino acid residues contribute most significantly to the binding, referred to as "hot spot" residues. researchgate.net For this compound, residues like Asp75, Phe72, Val148, Tyr152, and Phe317 were identified as key contributors to the binding energy. researchgate.net

| Computational Method | Finding | Predicted Value | Reference |

| Ligand Docking | Predicted Binding Affinity vs. NET | -6.5 kcal/mol | longdom.org |

| MD & MM/GBSA | Predicted Binding Free Energy with hNET | -41.42 kcal/mol | researchgate.net |

Predictive modeling uses computational techniques to forecast the pharmacokinetic and pharmacodynamic properties of a drug. biorxiv.orgnih.gov This can range from predicting how a drug is absorbed, distributed, metabolized, and excreted (ADME) to modeling its effect on complex biological systems.

For this compound, translational modeling approaches have been used to predict its concentration in the human brain. psu.edu By developing a central nervous system (CNS) pharmacokinetic model in rats using data from microdialysis studies and then applying allometric scaling principles, researchers were able to predict the pharmacokinetic profile of this compound in human brain extracellular fluid. psu.edu This type of modeling is invaluable for understanding target engagement in the brain and for predicting pharmacologically relevant dose levels in humans without direct measurement. psu.edu

Furthermore, computational models are used to understand the broader neurological effects of this compound. Pharmacological magnetic resonance imaging (phMRI) in animal models, combined with computational analysis, has been used to assess how this compound modulates activity in brain circuits like the cortico-basal thalamic loop. researchgate.net Such studies help to explain the drug's efficacy in reducing symptoms like hyperactivity by linking its molecular action (NET inhibition) to changes in large-scale neural network function. researchgate.net

Research on Tomoxetine Analogues and Derivatives

Design and Synthesis of Novel Tomoxetine Analogues

The design and synthesis of this compound analogues involve modifications to the core phenoxypropylamine structure umich.eduumich.edu. Various synthetic routes have been explored to produce these derivatives, including chemoenzymatic methods for obtaining specific enantiomers umich.eduumich.eduresearchgate.netacs.org. For instance, a chemoenzymatic approach has been reported for the asymmetric synthesis of (R)-Tomoxetine starting from (S)-ethyl-3-hydroxy-3-phenyl propionate (B1217596) researchgate.net. Another method involves asymmetric epoxidation of cinnamyl alcohol researchgate.net. The introduction of halogen atoms, such as iodine, at different positions on the phenoxy ring has been a common strategy in the design of novel analogues nih.govcapes.gov.brnih.gov. Studies have also investigated the impact of changing the position or eliminating the methyl group on the phenoxy ring nih.gov.

Preclinical Pharmacological Evaluation of this compound Derivatives

Preclinical evaluation of this compound derivatives primarily focuses on their affinity and selectivity for neurotransmitter uptake sites, particularly the NET and SERT, through in vitro binding assays nih.govcapes.gov.brnih.gov. These studies help to characterize the pharmacological profile of the synthesized compounds.

Halogenated this compound analogues have been evaluated for their potency and selectivity as inhibitors of norepinephrine (B1679862) uptake in the brain capes.gov.brnih.gov. For example, a 2-iodo substituted analogue (referred to as compound 289306 in one study) demonstrated potent inhibition of [³H]this compound binding to rat cerebral cortex membranes with a Ki of 0.37 nM and inhibited the uptake of [³H]NE into rat hypothalamic synaptosomes with a Ki of 3.5 nM capes.gov.brnih.gov. This analogue showed significantly lower potency at the 5HT uptake site, with a Ki of 25 nM in inhibiting [³H]paroxetine binding and a Ki of 121 nM in [³H]5HT uptake capes.gov.brnih.gov.

Stereochemistry plays a crucial role in the pharmacological activity of this compound derivatives. The (R) enantiomer of the 2-iodo substituted analogue (compound 303926) was found to be considerably more potent as a [³H]NE uptake inhibitor and inhibitor of [³H]this compound binding compared to the (S) enantiomer (compound 303884) capes.gov.brnih.gov.

Preclinical in vivo studies in rats have also been conducted to assess the effectiveness of these analogues in inhibiting NE uptake. Administration of the 2-iodo substituted analogue (289306) to rats before the administration of 6-hydroxydopamine prevented the depletion of hypothalamic NE and Epi, indicating potent inhibition of NE uptake in vivo capes.gov.brnih.gov.

Data from preclinical evaluations can be summarized in tables to highlight the binding affinities (Ki values) of different this compound analogues for NET and SERT.

| Compound | Target | Ki (nM) |

| This compound (R-enantiomer) | NET | 5 nih.govportico.org |

| This compound (R-enantiomer) | SERT | 77 nih.govportico.org |

| This compound (R-enantiomer) | DAT | 1451 nih.govportico.org |

| (R)-(-)-N-methyl-3-(4-iodo-2-methylphenoxy)-3-phenylpropanamine (1R) | 5-HT uptake sites | 0.65 nih.gov |

| (S)-(+)-N-methyl-3-(4-iodo-2-methylphenoxy)-3-phenylpropanamine (1S) | 5-HT uptake sites | 13.9 nih.gov |

| N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine (4R, R-isomer) | NE uptake sites | 0.24 nih.gov |

| N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine (4S, S-isomer) | NE uptake sites | 9.35 nih.gov |

| 2-iodo substituted analogue (289306) | [³H]this compound binding (rat cerebral cortex) | 0.37 capes.gov.brnih.gov |

| 2-iodo substituted analogue (289306) | [³H]NE uptake (rat hypothalamic synaptosomes) | 3.5 capes.gov.brnih.gov |

| 2-iodo substituted analogue (289306) | [³H]paroxetine binding (5HT uptake site) | 25 capes.gov.brnih.gov |

| 2-iodo substituted analogue (289306) | [³H]5HT uptake (5HT uptake site) | 121 capes.gov.brnih.gov |

| (R) enantiomer of 2-iodo substituted analogue (303926) | [³H]NE uptake | More potent than (S) capes.gov.brnih.gov |

| (R) enantiomer of 2-iodo substituted analogue (303926) | [³H]this compound binding | More potent than (S) capes.gov.brnih.gov |

Note: Ki values can vary depending on the specific assay conditions and source of transporter (e.g., rat vs. human, specific brain region).

Research into Radioiodinated this compound Ligands for Neurotransmitter Uptake Site Studies

Radioiodinated this compound ligands have been developed and investigated for their potential use in imaging and studying neurotransmitter uptake sites, particularly NET and SERT, using techniques like SPECT (Single Photon Emission Computed Tomography) nih.govcapes.gov.bracs.orgportico.orgnih.govgoogle.comscispace.com. The goal is to create selective radioactive probes that can bind to these transporters in the brain, allowing for their visualization and quantification nih.govcapes.gov.bracs.orgportico.orgnih.govgoogle.comscispace.com.

Iodinated this compound derivatives have been synthesized and evaluated as selective radioactive ligands nih.govacs.org. For example, R-4-iodothis compound has been studied as a ligand for serotonin (B10506) uptake sites nih.gov. In vitro studies with rat cortical membranes showed that [¹²⁵I]R-4-iodothis compound binds to a single site with high affinity (Kd = 0.03 ± 0.01 nM) and that this binding can be blocked by selective serotonin reuptake inhibitors like paroxetine (B1678475) nih.gov. The binding was found to be saturable, temperature- and Na⁺-dependent, and the number of binding sites was comparable to that of [³H]citalopram, a known serotonin uptake inhibitor nih.gov. Furthermore, lesions that destroy serotonergic neurons resulted in a significant reduction in [¹²⁵I]R-4-iodothis compound binding, indicating its association with neuronal serotonin uptake sites nih.gov.

Another radioiodinated derivative, N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine (specifically the R isomer, 4R), has shown stereoselectivity for norepinephrine (NE) uptake sites in in vitro binding assays nih.gov. The in vitro data suggest that compounds like (R)-(-)-N-methyl-3-(4-iodo-2-methylphenoxy)-3-phenylpropanamine (1R) and N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine (4R) are potential radioiodinated ligands for pharmacological studies of 5-HT and NE uptake sites, respectively nih.gov.

However, challenges exist in developing radioiodinated ligands suitable for in vivo imaging. For instance, while [¹²⁵I]R-4-iodothis compound showed high affinity and selectivity for serotonin uptake sites in vitro, in vivo and ex vivo studies did not demonstrate regional localization corresponding to the distribution of serotonin uptake sites, possibly due to high lipophilicity nih.gov. Despite this, its high affinity and selectivity make it a valuable tool for in vitro research nih.gov. Research continues to explore and evaluate different radioiodinated this compound analogues to identify suitable candidates for imaging NET and other monoamine transporters in vivo capes.gov.brportico.orgscispace.comresearchgate.net.

Advanced Methodological Approaches in Tomoxetine Research

Omics Technologies in Tomoxetine Research (e.g., Metabolomics, Lipidomics)

Identification of Novel this compound Metabolites

Metabolomic approaches have been systematically employed to investigate the metabolism and bioactivation of this compound in various systems, including human, mouse, and rat liver microsomes, as well as in mice. nih.govresearchgate.net These studies have led to the identification of numerous this compound metabolites and adducts. In one study using liver microsomes and mice, thirty-one this compound metabolites and adducts were identified, sixteen of which were novel. nih.govresearchgate.net

Novel metabolites identified in liver microsomes included two methoxyamine-trapped aldehydes, two cyclization metabolites, detoluene-tomoxetine, and this compound-N-hydroxylation. nih.govresearchgate.net Detoluene-tomoxetine and one cyclization metabolite were also observed in mice. nih.govresearchgate.net Minor metabolites identified in human and animal models include N-desmethyl-tomoxetine, 2-hydroxymethyl-tomoxetine, hydroxycarboxy-tomoxetine, 4-hydroxy-N-desmethyl-tomoxetine-O-glucuronide, 2-hydroxymethyl-tomoxetine-O-glucuronide, and dihydroxy-tomoxetine-O-glucuronide. nih.gov The formation of hydroxycarboxy-tomoxetine suggests a potential oxidation to an aldehyde intermediate. nih.gov

The primary oxidative metabolite of this compound is 4-hydroxyathis compound, which is subsequently conjugated to form O-glucuronide and, in dogs, O-sulfate metabolites. researchgate.net N-desmethylathis compound is another major metabolite. fda.govacs.org In humans, aromatic hydroxylation is primarily mediated by CYP2D6. fda.govacs.org Two minor metabolites, hydroxy-carboxyathis compound-O-glucuronide and 2,4-dihydroxyathis compound, have been detected in humans but not in animals. fda.gov

Metabolomic analysis of this compound-treated mouse urine has revealed distinct metabolic profiles compared to control groups. Principal component analysis can separate control and this compound-treated groups based on their metabolic signatures. nih.gov

Here is a table summarizing some identified this compound metabolites:

| Metabolite Name | Detection Matrix (Examples) | Notes | PubChem CID |

| M14 (Cyclization metabolite) | Liver Microsomes, Mouse Urine, Feces, Liver | Formation primarily by CYP2D6. nih.gov | |

| M15 (Cyclization metabolite) | Liver Microsomes, Mouse Urine, Feces, Liver | Formation primarily by CYP2D6. nih.gov | |

| M20 (Detoluene-tomoxetine) | Liver Microsomes, Mouse Urine, Liver | Formation primarily by CYP2D6. nih.gov | |

| M30 (Aldehyde) | Liver Microsomes | Multiple enzymes contribute, majorly CYP2C8 and CYP2B6. nih.gov | |

| M31 (Aldehyde) | Liver Microsomes | Formation primarily by CYP2D6. nih.gov | |

| M4 (this compound-hydroxylamine) | Liver Microsomes | Primarily formed by CYP3A4 and CYP2B6. nih.gov | |

| N-desmethyl-tomoxetine | Human, Animal Models, Plasma, Urine | Major metabolite. nih.govfda.govacs.orgresearchgate.net | 123861 |

| 2-hydroxymethyl-tomoxetine | Human, Animal Models | Minor metabolite. nih.gov | |

| Hydroxycarboxy-tomoxetine | Human, Animal Models | Suggests aldehyde intermediate. nih.gov | |

| 4-hydroxy-N-desmethyl-tomoxetine-O-glucuronide | Human, Animal Models | Minor metabolite. nih.gov | |

| 2-hydroxymethyl-tomoxetine-O-glucuronide | Human, Animal Models | Minor metabolite. nih.gov | |

| Dihydroxy-tomoxetine-O-glucuronide | Human, Animal Models | Minor metabolite. nih.gov | |

| 4-hydroxyathis compound | Animal Models, Plasma, Urine | Primary oxidative metabolite, equipotent to this compound at NET. fda.govacs.orgresearchgate.netwikipedia.org | 123860 |

| M21 | Mouse Serum, Liver | Most abundant circulating metabolite in mouse serum. researchgate.net | |

| M2 | Mouse Liver, Feces | Major metabolite in mouse liver and feces. nih.govresearchgate.net | |

| M10 (ATX-acid) | Mouse Liver, Feces | Major metabolite in mouse liver and feces. nih.govresearchgate.net | |

| M16 (dihydroxylated-ATX) | Mouse Feces | Major metabolite in mouse feces. nih.gov |

Metabolic Pathway Analysis in Animal Models

Metabolomic and lipidomic profiling in animal models, such as the adgrl3.1 mutant zebrafish model of ADHD, has been used to investigate the metabolic pathways affected by this compound. nih.govskemman.is Studies have revealed that this compound, along with other ADHD therapeutics, commonly affects pathways related to amino acid and lipid metabolism. nih.gov Specifically, changes have been observed in metabolites involving glycine, serine, threonine, phenylalanine, lysophosphatidylcholine, and sphingomyelin. nih.gov This convergence on similar metabolic targets suggests a broader, systemic effect of this compound and other ADHD therapeutics, challenging the traditional view of distinct drug mechanisms. nih.gov

Animal models play a crucial role in understanding how genetic, environmental, or therapeutic interventions impact metabolism and related pathways. skemman.is By analyzing the metabolome in these models, researchers can gain valuable insights into the underlying metabolic processes. skemman.is Studies using rat models have also identified potential biomarkers that influence cholesterol metabolism and might be implicated in the development of ADHD-like behavior. skemman.is

Advanced Neuroimaging Techniques in Animal Models with this compound

Advanced neuroimaging techniques are essential for investigating the effects of this compound on brain function and neurochemistry in vivo in animal models. These techniques provide spatial and temporal information about drug distribution, receptor binding, and neuronal activity.

In Vivo Microdialysis Techniques for Neurotransmitter Monitoring

In vivo microdialysis is a widely used technique in neuropharmacology to measure extracellular concentrations of neurotransmitters and other small molecules in discrete brain regions of laboratory animals. nih.govresearchgate.net This technique involves implanting a small probe into a specific brain area, which allows for continuous sampling of the extracellular fluid. nih.gov

Microdialysis studies have been instrumental in understanding the neurochemical effects of this compound. In rats, in vivo microdialysis experiments have shown that this compound increases extracellular concentrations of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) in the prefrontal cortex. fda.govoup.com This effect on DA in the prefrontal cortex is likely due to the blockade of NE transporters, as NE neurons in this region can also take up DA. fda.govoup.com Importantly, this compound did not alter extracellular levels of DA in the caudate-putamen (CPu) and nucleus accumbens (NAc) in these studies, highlighting a regional selectivity in its dopaminergic effects. oup.com Some studies have also observed an increase in serotonin (B10506) in the prefrontal cortex and striatum with higher doses of this compound, potentially indicating a loss of specificity at elevated concentrations. fda.gov

Advanced analytical techniques, such as capillary ultra-high performance liquid chromatography coupled with electrochemical detection, are used to quantify the low concentrations of neurotransmitters in microdialysate samples. researchgate.net These methods offer high sensitivity and the ability to simultaneously measure multiple neurotransmitters and their metabolites. researchgate.net

Here is a summary of neurotransmitter changes observed with this compound in rat prefrontal cortex using microdialysis:

| Neurotransmitter | Change in Extracellular Concentration | Brain Region | Citation |

| Norepinephrine | Increased | Prefrontal Cortex | fda.govoup.com |

| Dopamine | Increased | Prefrontal Cortex | fda.govoup.com |

| Dopamine | No significant change | Caudate-Putamen | oup.com |

| Dopamine | No significant change | Nucleus Accumbens | oup.com |

| Serotonin | Increased (at higher doses) | Prefrontal Cortex | fda.gov |

| Serotonin | Increased (at higher doses) | Striatum | fda.gov |

Functional Neuroimaging Studies in Animal Models (e.g., fNIRS)

Functional neuroimaging techniques, such as functional near-infrared spectroscopy (fNIRS), are noninvasive methods used to assess brain activity by measuring changes in hemoglobin oxygenation. koreascience.krnih.govresearchgate.net While fNIRS is more commonly applied in human studies, it is also used in animal models to investigate cortical activity and functional connectivity. koreascience.krnih.gov

fNIRS measures changes in oxygenated and deoxygenated hemoglobin in tissues using near-infrared light. koreascience.krnih.govresearchgate.net This provides an indirect measure of neuronal activity based on neurovascular coupling. koreascience.kr fNIRS has been applied in various animal models, including rodents. koreascience.krnih.gov

Studies using fNIRS in adult patients treated with this compound have shown changes in bilateral lateral prefrontal activity during task execution. frontiersin.org While direct fNIRS studies specifically on this compound in animal models were not prominently featured in the search results, the application of fNIRS in animal models is a growing area. koreascience.krnih.gov Given its portability and less restrictive nature compared to techniques like fMRI, fNIRS can be valuable for studying brain function in awake and behaving animals, potentially providing insights into the neural circuits modulated by this compound. koreascience.krnih.gov Animal studies using techniques like fMRI and fNIRS are considered important for future functional brain imaging research related to this compound and its effects on conditions like ADHD. frontiersin.org

Genetic and Pharmacogenomic Research Related to this compound Metabolism (e.g., CYP2D6)

Pharmacogenomic research has established that the CYP2D6 genotype is a major determinant of this compound pharmacokinetics. drugbank.comresearchgate.netnih.govnih.gov The CYP2D6 enzyme exhibits genetic polymorphism, leading to different metabolizer phenotypes: ultrarapid metabolizers (UMs), extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). drugbank.comwikipedia.org These phenotypes are associated with varying levels of CYP2D6 enzyme activity. wikipedia.org

Studies have consistently shown that individuals classified as CYP2D6 poor metabolizers have significantly higher plasma concentrations of this compound compared to extensive metabolizers. nih.govdrugbank.comresearchgate.netnih.govnih.gov For instance, poor metabolizers can exhibit a 10-fold higher area under the curve (AUC) and a 5-fold higher peak plasma concentration (Cmax) of this compound compared to normal metabolizers (formerly referred to as extensive metabolizers). drugbank.comnih.govnih.gov The half-life of this compound is also considerably longer in poor metabolizers, approximately 20-24 hours, compared to about 5 hours in extensive metabolizers. drugbank.comnih.govpharmgkb.orgresearchgate.net

This variability in metabolism due to CYP2D6 genotype can influence the systemic exposure to this compound. nih.govresearchgate.netnih.govresearchgate.net Research indicates that poor metabolizers may experience greater reductions in symptom severity scores, suggesting potentially enhanced efficacy at standard doses, but also face a higher likelihood of certain adverse effects due to increased drug exposure. nih.govnih.govnih.govdrugbank.com Intermediate metabolizers also show increased plasma concentrations of this compound compared to extensive metabolizers, though generally less pronounced than in poor metabolizers. drugbank.comcpicpgx.orgg-standaard.nl Ultrarapid metabolizers, with increased CYP2D6 activity, may have lower this compound plasma concentrations, potentially leading to reduced efficacy. nih.govwikipedia.orgg-standaard.nl

The primary metabolic pathway involves the formation of 4-hydroxyathis compound, which is subsequently glucuronidated. drugbank.comresearchgate.net This metabolite is equipotent to this compound but circulates at much lower concentrations. g-standaard.nl Another metabolite, N-desmethylathis compound, is more abundant in poor metabolizers, likely due to slower clearance by CYP2D6. pharmgkb.orgresearchgate.net

Pharmacogenomic studies highlight the importance of considering CYP2D6 genotype in understanding individual responses to this compound. nih.govresearchgate.netnih.govnih.govnih.gov

Here is a summary of this compound exposure based on CYP2D6 metabolizer status:

| CYP2D6 Metabolizer Status | Relative AUC (compared to EMs) | Relative Cmax (compared to EMs) | Half-life (approx.) |

| Extensive Metabolizers (EMs) | 1x | 1x | 5 hours drugbank.comnih.govpharmgkb.orgresearchgate.net |

| Intermediate Metabolizers (IMs) | Higher than EMs drugbank.comcpicpgx.orgg-standaard.nl | Higher than EMs drugbank.comcpicpgx.orgg-standaard.nl | Between EMs and PMs |

| Poor Metabolizers (PMs) | 10x higher drugbank.comnih.govnih.gov | 5x higher drugbank.comnih.govnih.gov | 20-24 hours drugbank.comnih.govpharmgkb.orgresearchgate.net |

| Ultrarapid Metabolizers (UMs) | Lower than EMs nih.govwikipedia.orgg-standaard.nl | Lower than EMs nih.govwikipedia.orgg-standaard.nl | Shorter than EMs |

Note: This table is a simplification based on reported relative differences and approximate half-lives. Actual values may vary depending on the specific study and population.

Theoretical Frameworks and Future Directions in Tomoxetine Research

Theoretical Models of Tomoxetine Action and Brain Network Modulation

The primary theoretical model of this compound's action centers on its function as a highly selective norepinephrine (B1679862) reuptake inhibitor (NRI). consensus.appconsensus.appnih.govresearchgate.net By binding to and inhibiting the presynaptic norepinephrine transporter (NET), this compound effectively blocks the reuptake of norepinephrine (NE) from the synaptic cleft. consensus.appnih.gov This leads to an increase in the extracellular concentration of NE throughout the brain. consensus.appnih.gov